2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole
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Overview
Description
2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a sulfanyl group, and multiple ethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the condensation of glyoxal with ammonia and formaldehyde to form the imidazole core. The introduction of the 2,5-dimethylphenyl group can be achieved through a Friedel-Crafts alkylation reaction using 2,5-dimethylbenzyl chloride and aluminum chloride as a catalyst. The sulfanyl group is then introduced via a nucleophilic substitution reaction using thiourea. Finally, the triethoxyphenyl group is attached through an etherification reaction using 3,4,5-triethoxybenzyl chloride and a suitable base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium azide, potassium cyanide
Major Products
Oxidation: Sulfoxide, sulfone
Reduction: Alcohol
Substitution: Azide, cyanide derivatives
Scientific Research Applications
2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional group versatility.
Mechanism of Action
The mechanism of action of 2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The imidazole ring may interact with enzymes or receptors, modulating their activity. The sulfanyl group could participate in redox reactions, affecting cellular oxidative stress levels. The triethoxyphenyl group may enhance the compound’s solubility and bioavailability, facilitating its distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
[2-(2,5-Dimethylphenyl)-1H-imidazole]: Similar imidazole core but lacks the sulfanyl and triethoxyphenyl groups.
[2-(2,5-Dimethylphenyl)-4,5-dihydro-1H-imidazole]: Similar structure but without the methanone and triethoxyphenyl groups.
[2-(2,5-Dimethylphenyl)-1H-imidazole-4,5-dicarboxylic acid]: Contains carboxylic acid groups instead of the methanone and triethoxyphenyl groups.
Uniqueness
The uniqueness of 2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the sulfanyl group, in particular, adds a layer of complexity to its chemical behavior, making it a valuable compound for various research applications.
Properties
IUPAC Name |
[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O4S/c1-6-29-21-14-19(15-22(30-7-2)23(21)31-8-3)24(28)27-12-11-26-25(27)32-16-20-13-17(4)9-10-18(20)5/h9-10,13-15H,6-8,11-12,16H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKMEEBRHSZQLB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCN=C2SCC3=C(C=CC(=C3)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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